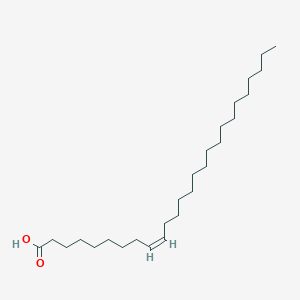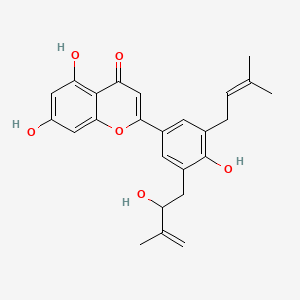
Buddleoflavonoloside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-2-(4-methoxyphenyl)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxymethyl]-2-oxanyl]oxy]-1-benzopyran-4-one is a glycoside and a member of flavonoids.
Scientific Research Applications
Wound Healing
- Extracts from Buddleja species, including Buddleoflavonoloside, have shown promise in wound healing. They exhibit anti-inflammatory and antioxidant properties, which are beneficial in the healing process. Studies have highlighted effects like the induction of differentiation in keratinocytes and alterations in the protein profile produced by cultured fibroblasts, contributing to wound healing (Houghton et al., 2005).
Anti-inflammatory and Antioxidant Properties
- Buddleja species, including those containing Buddleoflavonoloside, have demonstrated significant anti-inflammatory and antioxidant effects. These properties are primarily attributed to the presence of flavonoids, triterpenoids, diterpenoids, and caffeic acid derivatives in these plants (Backhouse et al., 2008).
Neuroprotective Effects
- In the context of neurodegenerative diseases, Buddleja species have shown potential due to their acetylcholinesterase inhibitory activities. This suggests a possible application in treating conditions like Alzheimer's disease (Pendota et al., 2013).
Antimicrobial Activity
- Various studies have reported the antimicrobial activity of Buddleja species, supporting their use in traditional medicine for treating infections. The presence of compounds like Buddleoflavonoloside contributes to this activity, offering potential applications in developing antimicrobial treatments (Pendota et al., 2013).
Gastroprotective Effects
- Buddleja species have been used to treat gastrointestinal disorders. Their gastroprotective potential is attributed to their anti-inflammatory properties and the modulation of antioxidant enzymes, suggesting a beneficial effect in conditions like gastric ulcers and colitis (Díaz-Rivas et al., 2015).
Cardiovascular Health
- Research has indicated that Buddleoflavonoloside-rich extracts may positively affect cardiovascular health, particularly in managing conditions like hypertension. This effect is related to the modulation of vascular functions and blood pressure regulation (Lv et al., 2013).
properties
Product Name |
Buddleoflavonoloside |
|---|---|
Molecular Formula |
C28H32O14 |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28-/m0/s1 |
InChI Key |
YFVGIJBUXMQFOF-JCXAZDOFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



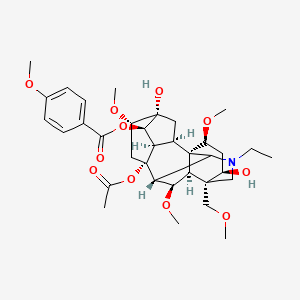
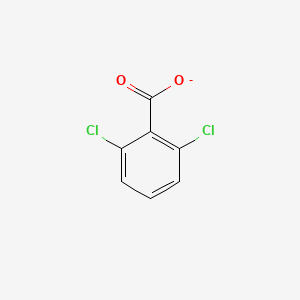

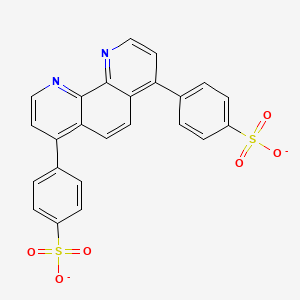
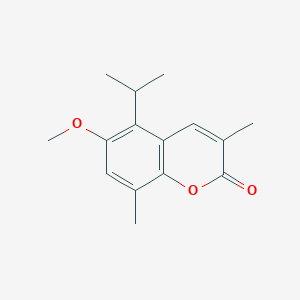
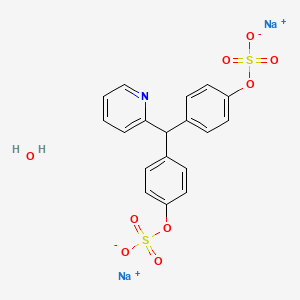
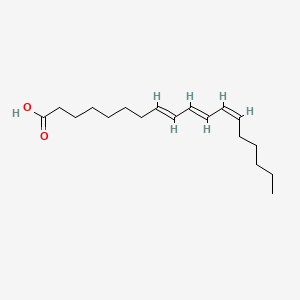
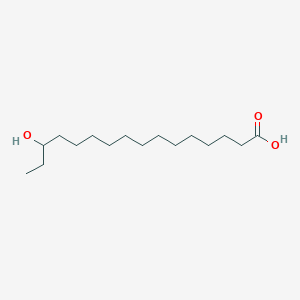

![2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one](/img/structure/B1236418.png)
![N-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1236420.png)
